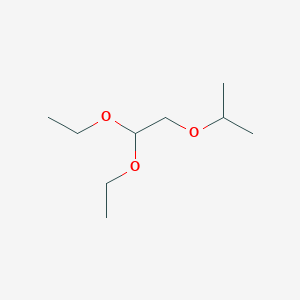

2-(2,2-Diethoxyethoxy)propane

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2,2-diethoxyethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-5-10-9(11-6-2)7-12-8(3)4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQLLWRAYFLKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77092-47-8 | |

| Record name | 2-(2,2-diethoxyethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2,2 Diethoxyethoxy Propane and Its Precursors

Strategies for the Formation of the Ether Linkage in Complex Molecular Architectures

The ether bond is a ubiquitous feature in a vast array of organic compounds. Its construction, particularly within sterically hindered or functionally diverse molecules, has been the subject of intensive research. Beyond classical methods like the Williamson ether synthesis, contemporary approaches offer milder conditions, improved selectivity, and broader substrate scope.

Catalytic methods for ether synthesis are highly desirable as they often proceed under mild conditions with high efficiency. These strategies typically involve the activation of alcohols or carbonyl compounds to facilitate C-O bond formation.

Reductive etherification of carbonyl compounds with alcohols represents a powerful, atom-economical route to unsymmetrical ethers. organic-chemistry.org This transformation can be catalyzed by various transition metal complexes. For instance, a well-defined cationic ruthenium-hydride complex, [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, effectively catalyzes the selective etherification between different alcohols or between alcohols and carbonyls. organic-chemistry.orgacs.org Similarly, heterogeneous platinum catalysts can mediate the reductive etherification of ketones at ambient hydrogen pressure, with water as the only byproduct. organic-chemistry.org Iron-catalyzed systems, such as those using iron(III) oxo acetate (B1210297) with a silane (B1218182) reducing agent, also provide a mild and efficient pathway to ethers from aldehydes and ketones. organic-chemistry.org

Dehydrative etherification, the direct coupling of two alcohols, is another important strategy. Iridium catalysts bearing a dihydroxybipyridine ligand have demonstrated the ability to switch between dehydrogenative esterification and dehydrative etherification, yielding dibenzyl ether from benzyl (B1604629) alcohol in high yield. researchgate.net

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ | Reductive Etherification | Alcohols, Aldehydes, Ketones | Highly chemoselective for unsymmetrical ethers. | organic-chemistry.orgacs.org |

| Platinum (heterogeneous) | Reductive Etherification | Ketones, Alcohols | Ambient hydrogen pressure; water is the only byproduct. | organic-chemistry.org |

| Iron(III) oxo acetate / Triethylsilane | Reductive Etherification | Aldehydes, Ketones | Mild conditions, ambient temperature. | organic-chemistry.org |

| Iridium w/ dihydroxybipyridine ligand | Dehydrative Etherification | Alcohols (e.g., Benzyl alcohol) | Catalyst function can be switched between etherification and esterification. | researchgate.net |

Radical chemistry offers a unique approach to forming C-O bonds, particularly for creating sterically congested ethers that are challenging to synthesize via traditional nucleophilic substitution methods. kanazawa-u.ac.jp The C-H bonds alpha to an ethereal oxygen are susceptible to hydrogen abstraction, which allows for selective functionalization. acs.org

Researchers at Kanazawa University have developed a method to synthesize sterically hindered ethers from acetals using radical chemistry. kanazawa-u.ac.jp This process is enabled by an inexpensive and readily available titanium reagent that facilitates the homolytic cleavage of a C-O bond in the acetal (B89532), generating a carbon radical intermediate. kanazawa-u.ac.jp This radical can then participate in reactions to form the desired ether linkage, expanding the scope of accessible ether structures. kanazawa-u.ac.jp

Another notable method involves the use of triethylborane (B153662) (Et₃B) and air to achieve the α-C-H hydroxyalkylation of ethers and acetals. acs.orgnih.gov This technique allows for the direct intermolecular addition of ethers and acetals to aldehydes, providing a simple and unique method for the radical α-C-H functionalization of these oxygen-containing compounds. acs.orgnih.gov

| Reagent/System | Precursor | Reactive Intermediate | Key Advantage | Reference |

|---|---|---|---|---|

| Titanium Reagent | Acetals | Carbon Radical (via C-O homolysis) | Enables synthesis of sterically hindered ethers. | kanazawa-u.ac.jp |

| Et₃B / Air | Ethers, Acetals | α-oxy Radical (via C-H abstraction) | Simple, direct intermolecular addition to aldehydes. | acs.orgnih.gov |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. numberanalytics.comacs.org Nickel catalysis, in particular, has emerged as a powerful tool for C-O bond activation, allowing for the use of readily available aryl ethers as electrophiles. acs.orgresearchgate.net

A significant advancement is the nickel-catalyzed cross-coupling of acetals with aryl iodides. nih.gov In this methodology, α-oxy radicals are generated from stable benzylic acetals using a mild reductant and a Lewis acid like TMSCl. nih.gov These radicals then engage in a chemoselective cross-coupling with aryl iodides, catalyzed by a specific nickel complex ligated with 2,6-bis(N-pyrazolyl)pyridine (bpp). nih.gov This method is notable for its mild, base-free conditions and tolerance of a wide variety of functional groups. nih.gov

Copper-catalyzed reactions also play a vital role in C–O bond formation. acs.org For instance, a system using CuI and trans-N,N′-dimethylcyclohexyldiamine as a ligand can promote the stereospecific cross-coupling of vinylic halides with functionalized alcohols. acs.org This provides access to both (E)- and (Z)-vinylic ethers with high stereoselectivity under mild conditions. acs.org While traditional palladium- and copper-catalyzed etherifications often require strong bases, newer systems are being developed that utilize milder conditions, such as light-promoted nickel catalysis with soluble amine bases. liv.ac.uk

| Catalyst/Ligand System | Coupling Partners | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Ni / 2,6-bis(N-pyrazolyl)pyridine (bpp) | Benzylic Acetals + Aryl Iodides | Radical-involved Cross-Coupling | Mild, base-free conditions; high functional group tolerance. | nih.gov |

| CuI / trans-N,N′-dimethylcyclohexyldiamine | Vinylic Halides + Alcohols | Stereospecific C-O Cross-Coupling | Provides access to both (E) and (Z) isomers; broad scope. | acs.org |

| Ni(cod)₂ / PCy₃ | Aryl Ethers + Organoboron Reagents | Suzuki-Miyaura type C-O Activation | Tolerates electrophilic functionalities like ketones and esters. | acs.org |

| NiII-aryl complex / UV light | Aryl Halides/Sulfonates + Alcohols | Light-Promoted Etherification | Uses a soluble amine base, avoiding harsh inorganic bases. | liv.ac.uk |

Methodologies for Stereoselective Acetal Formation

The acetal group in 2-(2,2-diethoxyethoxy)propane serves as a protecting group for a carbonyl functionality. The formation of acetals, especially in a stereoselective manner, is crucial in the synthesis of complex molecules like carbohydrates and polyketides. umich.edu

The most fundamental method for acetal formation involves the acid-catalyzed reaction of an aldehyde or ketone with an excess of an alcohol. youtube.com The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon toward nucleophilic attack by an alcohol molecule. youtube.com This forms a hemiacetal intermediate. masterorganicchemistry.com Subsequent protonation of the hemiacetal's hydroxyl group makes it a good leaving group (water), which departs to form a resonance-stabilized oxocarbenium ion. youtube.com This highly electrophilic intermediate is then attacked by a second alcohol molecule, and final deprotonation yields the stable acetal. youtube.comlibretexts.org

While effective, this classic method can lack selectivity in complex substrates with multiple hydroxyl groups. A significant advancement in this area is the use of chiral phosphoric acids (CPAs) as catalysts. umich.edunih.gov These organocatalysts can direct the regioselective and stereoselective acetalization of polyols, such as those found in carbohydrates. nih.gov By creating a specific chiral environment around the reactive site, CPAs can control which hydroxyl groups react and the stereochemical outcome of the newly formed acetal center. umich.edunih.gov

| Catalyst Type | Key Intermediate | Controlling Factors | Advantages/Challenges | Reference |

|---|---|---|---|---|

| Brønsted Acid (e.g., H₂SO₄) | Oxocarbenium Ion | Thermodynamics, Water Removal | Simple and effective for basic cases; lacks selectivity in complex polyols. | youtube.com |

| Chiral Phosphoric Acids (CPAs) | Oxocarbenium Ion within a Chiral Pocket | Catalyst Structure, Substrate-Catalyst Interactions | Enables high regio- and stereoselectivity in complex molecules. | umich.edunih.gov |

The development of novel reagents and conditions for acetal formation aims to overcome the limitations of traditional acid catalysis, such as harsh conditions and lack of selectivity. While specific novel reagents for the direct synthesis of this compound are not extensively documented, related methodologies highlight modern trends.

For instance, processes have been developed for the synthesis of 2,2-dialkoxy-propanes through the reaction of a cyclic ketal (like 2,2-dimethyl-(1,3)-dioxolane) with a boric acid alkyl ester in the presence of an acid catalyst. google.com This trans-ketalization approach offers an alternative route to open-chain acetals.

In the context of preparing precursors for the target molecule, a multi-step synthesis has been reported for this compound-1,3-diol. acs.orgpolimi.it This synthesis starts from 2-phenyl-1,3-dioxan-5-ol (B158224) and involves protection, etherification, and subsequent deprotection steps to yield the key diol precursor, which already contains the required (diethoxy)ethoxy moiety. polimi.it The diethoxyacetal part itself is often introduced using reagents like bromoacetaldehyde (B98955) diethyl acetal. polimi.it The development of novel capping reagents for solid-phase synthesis also points to new acetal-containing compounds designed for specific applications, such as controlling surface properties on microarrays. google.com These specialized reagents underscore the ongoing innovation in creating acetal structures for advanced materials and complex molecule synthesis.

Convergent and Linear Synthesis Pathways to this compound

The synthesis of this compound and its derivatives can be approached through both linear and convergent strategies. While a direct, single-pot synthesis of the title compound is not extensively documented in peer-reviewed literature, its structural motifs are assembled using established organic chemistry reactions. The synthesis of its key precursors, particularly functionalized diol derivatives, has been detailed, showcasing a linear approach.

A plausible convergent synthesis could be conceptualized via a Williamson ether synthesis. This would involve the reaction of the sodium salt of a propanol (B110389) derivative with a suitable haloacetal. For instance, reacting sodium isopropoxide with 2-bromoacetaldehyde diethyl acetal would theoretically yield this compound. This approach offers the flexibility of combining two readily available fragments in a single coupling step.

A more extensively documented linear synthesis pathway has been reported for a key functionalized precursor, This compound-1,3-diol . This multi-step synthesis begins with commercially available starting materials and builds the molecule sequentially. acs.orgpolimi.it

Linear Synthesis of this compound-1,3-diol:

Step 1: Synthesis of 5-(2,2-Dimethoxyethoxy)-2-phenyl-1,3-dioxane. The synthesis starts with the alkylation of 2-phenyl-1,3-dioxan-5-ol. The alcohol is dissolved in N,N-dimethylformamide (DMF), and sodium hydride (NaH) is added to form the alkoxide. This is followed by the addition of bromoacetaldehyde dimethyl acetal and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to yield the protected ether intermediate. polimi.it

Step 2: Synthesis of this compound-1,3-diol. The intermediate from Step 1, 5-(2,2-dimethoxyethoxy)-2-phenyl-1,3-dioxane, undergoes a debenzylation and acetal exchange. The compound is treated with palladium hydroxide (B78521) on carbon under a hydrogen atmosphere in tetrahydrofuran (B95107) (THF). acs.orgpolimi.it This reaction cleaves the benzylidene acetal, revealing the 1,3-diol, and concurrently, the presence of ethanol (B145695) in the reaction medium or workup likely facilitates the exchange from the dimethyl acetal to the desired diethyl acetal, although the source explicitly names the product as the diethoxy derivative starting from a dimethoxy precursor. The reaction yields the target diol with a reported yield of 78%. acs.orgnih.gov

This linear sequence provides a reliable route to a highly functionalized precursor that serves as a cornerstone for further derivatization, as discussed in subsequent sections.

Optimization of Reaction Conditions and Yields for Sustainable Production

The sustainable production of chemicals like this compound relies heavily on the optimization of reaction conditions to maximize yield, reduce energy consumption, and utilize environmentally benign catalysts. The core structure of the target compound features an acetal group, the formation of which is a key, often reversible, reaction. Research into the synthesis of acetals and ketals provides a framework for optimizing the production of this compound and its precursors. researchgate.net

Key areas for optimization include:

Catalyst Selection : Traditional synthesis of acetals often uses homogeneous acid catalysts like HCl or H₂SO₄, which are corrosive and difficult to separate from the reaction mixture. scirp.org A greener approach involves using solid acid catalysts. Materials like zeolites (HMCM-22), bentonite (B74815) modified with silicotungstic acid (STA-Ben), and other mesoporous materials (Al-SBA-15) have demonstrated high efficacy and selectivity in acetal synthesis. researchgate.netscirp.orgresearchgate.net These catalysts are easily recoverable by filtration and can be reused multiple times without significant loss of activity, contributing to a more sustainable process. acs.org For instance, iron(III) complexes have been shown to be highly efficient for ketalization, achieving high turnover frequencies at very low catalyst loadings (<10 ppm). nih.gov

Reaction Conditions : Parameters such as temperature, reaction time, and solvent are critical. Many modern protocols aim for solvent-free conditions, which reduces waste and simplifies product purification. researchgate.net Where solvents are necessary, the choice of greener solvents is paramount. rsc.org For example, the synthesis of aroyl-S,N-ketene acetals was significantly improved by switching from a 1,4-dioxane (B91453)/ethanol mixture at high temperatures to just 1,4-dioxane at room temperature, resulting in higher yields and shorter reaction times. nih.govbeilstein-journals.org

Water Removal : Acetal formation is an equilibrium reaction that produces water. To drive the reaction towards the product, water must be removed. This can be achieved through azeotropic distillation or the use of dehydrating agents. An improved synthesis of 2,2-diethoxypropane (B95019) utilized triethyl orthoformate as a dehydration agent, which reacts with the water produced to form ethanol and ethyl formate, effectively shifting the equilibrium and achieving a yield of 77.5%. researchgate.net

The following table summarizes various catalytic systems used for acetal and ketal synthesis, which could be adapted for the production of this compound.

| Catalyst | Substrates | Key Optimization Feature | Yield | Source |

|---|---|---|---|---|

| Silicotungstic acid modified Bentonite (STA-Ben) | Benzaldehyde, Ethylene (B1197577) glycol | Heterogeneous, reusable catalyst | Excellent | scirp.org |

| HMCM-22 Zeolite | Benzaldehyde, Methanol | Solid acid catalyst with 100% selectivity | High | researchgate.net |

| Iron(III) Complexes | Glycerol, Acetone (B3395972) | Very low catalyst loading (<10 ppm), high TOF | Near-quantitative | nih.gov |

| H-ZSM-5 Catalyst | Glycerol, Levulinic acid | Solvent-free, recyclable catalyst | Good to Excellent | acs.org |

| Ammonium (B1175870) chloride (NH₄Cl) | Acetone, Ethanol | Use of triethyl orthoformate as dehydrating agent | 77.5% | researchgate.net |

By implementing these strategies—employing reusable solid acid catalysts, optimizing solvent and temperature, and using efficient water removal techniques—the synthesis of this compound and its precursors can be made more economically viable and environmentally sustainable. rsc.org

Derivatization from this compound for Polymer Conjugation Studies

The functionalized precursor, this compound-1,3-diol, serves as a versatile platform for creating specialized molecules, particularly for applications in polymer science. Its diol functionality allows for straightforward derivatization into bifunctional initiators for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

A key example is the synthesis of This compound-1,3-diyl bis(2-bromo-2-methylpropanoate) , a bifunctional ATRP initiator. acs.org This derivative is designed for creating polymers with specific architectures and for subsequent conjugation to biological molecules like proteins.

Synthesis of the Bifunctional ATRP Initiator:

The synthesis is an esterification reaction where the hydroxyl groups of this compound-1,3-diol are reacted with an excess of α-bromoisobutyryl bromide in the presence of a base, such as triethylamine (B128534) (TEA), in an inert solvent like THF. acs.org The reaction is typically performed at low temperatures (e.g., in an ice bath) to control its exothermicity.

The resulting molecule possesses two initiator sites, allowing for the growth of polymer chains from both ends. Furthermore, the acetal group within the initiator's core is stable under polymerization conditions but can be readily hydrolyzed under acidic conditions to reveal an aldehyde group. This "masked" aldehyde functionality is crucial for post-polymerization modification, such as conjugation to proteins via reductive amination. acs.org

| Compound Name | Starting Material | Key Reagents | Functionality | Source |

|---|---|---|---|---|

| This compound-1,3-diyl bis(2-bromo-2-methylpropanoate) | This compound-1,3-diol | α-Bromoisobutyryl bromide, Triethylamine (TEA) | Bifunctional ATRP initiator with a masked aldehyde group | acs.org |

This strategy of creating initiators from a core molecule like this compound-1,3-diol enables the synthesis of well-defined polymers with tunable topologies and reactive handles for creating advanced biomaterials. acs.org

Synthesis of Beta-(2,2-Diethoxyethyl)-Substituted Intermediates

The "2,2-diethoxyethyl" moiety, masked aldehyde functionality, is a valuable building block in complex organic synthesis. It is often introduced using reagents like bromoacetaldehyde diethyl acetal via alkylation reactions. semanticscholar.orgrsc.orgthieme-connect.de The resulting β-(2,2-diethoxyethyl)-substituted intermediates are precursors to β-formyl compounds, which are useful in a variety of subsequent transformations.

A notable application is in the synthesis of complex organometallic reagents for asymmetric synthesis. For example, tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane is a β-(2,2-diethoxyethyl)-substituted allyltin (B8295985) reagent. researchgate.netbsu.by This compound is prepared from the diethyl acetal of 3-(bromomethyl)but-3-enal and serves as a C5 building block in the synthesis of natural products. researchgate.netresearchgate.net

Application in Asymmetric Allylation:

This organotin reagent is used in Keck asymmetric allylation reactions with aldehydes to produce optically active homoallylic alcohols with high yields and enantioselectivity. researchgate.net The reaction involves the stereoselective coupling of the stannane (B1208499) with an aldehyde, mediated by a Lewis acid. The 2,2-diethoxyethyl group in the reagent does not directly participate in the allylation but is carried through the synthesis to be used in later steps, demonstrating its utility as a stable, masked functional group. researchgate.net

General Synthesis of β-(2,2-Diethoxyethyl)-Substituted Compounds:

The introduction of the 2,2-diethoxyethyl group is frequently accomplished through nucleophilic substitution, where a nucleophile displaces the bromine from bromoacetaldehyde diethyl acetal. rsc.org

N-Alkylation: Amines can be alkylated with bromoacetaldehyde diethyl acetal to form N-(2,2-diethoxyethyl) substituted products, which are precursors to various heterocyclic systems. nih.gov

C-Alkylation: Carbanions, such as those derived from ethyl cyanoacetate (B8463686) or pentane-2,4-dione, can be alkylated with bromoacetaldehyde diethyl acetal to form new carbon-carbon bonds, introducing the protected aldehyde functionality for further elaboration. rsc.orgdrugfuture.com

These synthetic strategies highlight the importance of the 2,2-diethoxyethyl group as a robust and versatile building block for constructing complex molecular architectures.

Chemical Reactivity and Mechanistic Investigations of 2 2,2 Diethoxyethoxy Propane

Exploration of Acetal (B89532) Hydrolysis Mechanisms and Kinetics

Acetal hydrolysis is a fundamental reaction in organic chemistry, and the study of its mechanisms and kinetics provides valuable insights into the reactivity of compounds like 2-(2,2-diethoxyethoxy)propane.

The hydrolysis of acetals is most commonly catalyzed by acids. The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal involves the following steps:

Protonation: The first step is the rapid and reversible protonation of one of the oxygen atoms of the acetal by an acid (H+). This makes the corresponding alcohol a better leaving group.

Formation of a Carbocation: The protonated acetal then undergoes a slow, rate-determining step to eliminate a molecule of alcohol, forming a resonance-stabilized carbocation, also known as an oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the carbocation.

Deprotonation: Finally, deprotonation of the resulting intermediate yields a hemiacetal and regenerates the acid catalyst. The hemiacetal is then further hydrolyzed to an aldehyde or ketone and another molecule of alcohol.

In the case of this compound, the hydrolysis would yield 2-ethoxyethanal, and two molecules of ethanol (B145695). A solution of 4-((2,2-diethoxyethoxy)methyl)cyclohex-1-ene in water and acetic acid, when stirred at 70°C, undergoes hydrolysis to yield 2-(cyclohex-3-en-1-ylmethoxy)acetaldehyde. google.com

The rate of acetal hydrolysis is significantly influenced by the nature of the substituents attached to the acetal carbon and the alcohol-derived portions of the molecule.

Electronic Effects: Electron-donating groups attached to the acetal carbon can stabilize the intermediate carbocation, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation and decrease the hydrolysis rate.

Steric Effects: Steric hindrance around the acetal carbon can affect the rate of both the protonation step and the departure of the leaving group. Increased steric bulk generally slows down the hydrolysis reaction.

The hydrolysis of acetals is a reversible reaction. The position of the equilibrium depends on the reaction conditions. In the presence of a large excess of water, the equilibrium favors the formation of the aldehyde or ketone and the alcohol. Conversely, in the absence of water and in the presence of an excess of the alcohol, the equilibrium will favor the formation of the acetal. This principle is utilized in the synthesis of acetals, where a dehydrating agent is often used to remove the water formed during the reaction and drive the equilibrium towards the product side.

For instance, 2,2-dimethoxypropane (B42991) is known to react quantitatively with water in an acid-catalyzed reaction to form acetone (B3395972) and methanol, a property utilized for water determination. wikipedia.org This highlights the reversibility and the influence of water concentration on the equilibrium of acetal reactions.

Reactions Involving the Ether Linkage

The ether linkage within the 2-ethoxyethyl group of this compound can also undergo specific chemical transformations.

The cleavage of ether linkages typically requires harsh reaction conditions, such as strong acids (e.g., HBr, HI) or strong bases.

Acidic Cleavage: Under strong acidic conditions, the ether oxygen is protonated, followed by nucleophilic attack by a halide ion (if present) or another nucleophile, leading to the cleavage of the C-O bond. The specific products would depend on the reaction conditions and the structure of the ether.

Basic Cleavage: Cleavage of ethers under basic conditions is less common and generally requires very strong bases or specific activating groups adjacent to the ether linkage.

Ethers can undergo oxidation at the carbon atom adjacent to the ether oxygen. The products of such reactions can vary depending on the oxidizing agent and the substrate. Common products include hydroperoxides, hemiacetals, and esters. While specific studies on the oxidation of this compound are not detailed in the provided search results, general knowledge of ether oxidation can be applied. For example, the oxidation of ethers can sometimes lead to the formation of peroxides, which can be hazardous. Some related compounds like 2,2-diethoxypropane (B95019) are noted as peroxide-forming chemicals. nih.gov

Unimolecular Elimination and Decomposition Pathways (referencing analogous compounds)

The thermal decomposition of acetals and related compounds in the gas phase often proceeds through a unimolecular elimination mechanism. For esters containing a β-hydrogen, pyrolysis typically involves a six-membered cyclic transition state, leading to an alkene and a carboxylic acid. nih.govrsc.org This type of reaction is a first-order, homogeneous process. nih.gov While not directly studying this compound, research on the pyrolysis of compounds like ethyl acetates and carbonates shows that the transition state polarity is influenced by substituents, affecting the reaction rate. rsc.org For example, the pyrolysis of 1-arylethyl phenyl carbonates has a more polar, E1-like transition state compared to acetate (B1210297) pyrolysis. rsc.org

In the gas-phase pyrolysis of orthoesters, such as triethyl orthoacetate and triethyl orthopropionate, the decomposition products include ethanol, ethylene (B1197577), and the corresponding ethyl ester, suggesting a complex unimolecular pathway. researchgate.net It is plausible that under thermal stress, this compound could undergo similar fragmentation, potentially involving the elimination of ethanol or ethylene from the diethoxyacetal group. The presence of the ether linkage adds another potential site for decomposition. Studies on the thermal decomposition of tetraethoxysilane, another molecule with multiple ethoxy groups, indicate that key reaction routes involve a stepwise elimination process. cam.ac.uk

The mechanism of elimination can be influenced by the reaction conditions. While gas-phase pyrolysis often follows a concerted pathway, solution-phase eliminations can proceed through E1 or E2 mechanisms. libretexts.org An E1 reaction involves a carbocation intermediate and is favored with tertiary substrates, which is relevant to the quaternary carbon of the acetal in this compound. libretexts.orgpressbooks.pub The stability of the resulting oxocarbenium ion is a critical factor in such pathways. nih.gov

Reactivity as a Protecting Group in Complex Organic Synthesis

Acetal functional groups are widely employed as protecting groups for aldehydes and ketones in organic synthesis due to their stability under neutral to strongly basic conditions. nii.ac.jptotal-synthesis.compressbooks.pub They are, however, readily cleaved under acidic conditions, allowing for selective deprotection. pressbooks.pubmasterorganicchemistry.com The compound this compound, or more commonly, analogous structures like 2,2-dimethoxypropane, are used to protect diols or carbonyls. atamanchemicals.comchemicalbook.com

The formation of an acetal from a carbonyl compound and two equivalents of an alcohol is an equilibrium process catalyzed by acid. pressbooks.pubwikipedia.org To drive the reaction forward, water is typically removed, often with a Dean-Stark apparatus. wikipedia.org The use of a diol to form a cyclic acetal (e.g., a 1,3-dioxolane (B20135) or 1,3-dioxane) is often entropically favored over using two separate alcohol molecules. total-synthesis.comwikipedia.org

The stability and reactivity of acetal protecting groups can be fine-tuned by altering their structure. researchgate.net For instance, cyclic acetals are generally more stable than their acyclic counterparts. total-synthesis.com The choice of protecting group is crucial in multi-step syntheses to ensure it withstands various reaction conditions while allowing for selective removal when needed. uchicago.eduutsouthwestern.edu A key strategy in complex synthesis is the use of "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other. uchicago.edu

The deprotection of acetals is typically achieved by treatment with aqueous acid. masterorganicchemistry.comlibguides.com However, various mild methods have been developed for this purpose, employing reagents like bismuth nitrate (B79036) pentahydrate or molecular iodine, which can offer greater chemoselectivity. organic-chemistry.orgresearchgate.net

Chemo- and Regioselectivity in Chemical Transformations

Chemoselectivity is a critical aspect of reactions involving polyfunctional molecules. The acetal group's distinct reactivity profile allows for selective transformations. Because acetals are stable to bases, nucleophiles, and hydrides, other functional groups in a molecule can be manipulated without affecting the protected carbonyl. total-synthesis.compressbooks.pubyoutube.com

A classic example of chemoselectivity involves a molecule containing both an aldehyde and a ketone. Aldehydes are generally more reactive towards acetal formation than ketones. pressbooks.pub This difference allows for the selective protection of the aldehyde group, enabling subsequent reactions, such as reduction or Grignard addition, to occur exclusively at the ketone center. pressbooks.pubyoutube.com The aldehyde can then be regenerated by acidic hydrolysis. youtube.com

Selective deprotection is also a key consideration. It is possible to selectively deprotect an acetal in the presence of a ketal under certain mild conditions. acs.orgjst.go.jp For example, using a combination of trimethylsilyl (B98337) triflate (TMSOTf) and a base like 2,6-lutidine can cleave acetals derived from aldehydes while leaving ketals intact. acs.org Similarly, bismuth nitrate has been shown to chemoselectively deprotect acetals of conjugated aldehydes and ketones, while those of non-conjugated aldehydes or cyclic acetals are more resistant. organic-chemistry.org This differential reactivity allows for intricate synthetic strategies where multiple protected carbonyls can be unmasked at different stages.

The table below illustrates the chemoselective deprotection of various acetals and ketals using bismuth nitrate, highlighting the differences in reactivity based on the substrate's structure.

Table 1: Chemoselective Deprotection of Acetals and Ketals with Bismuth Nitrate This table is generated based on findings for analogous compounds.

| Substrate (Acetal/Ketal) | Product | Yield (%) |

| Cinnamaldehyde dimethyl acetal | Cinnamaldehyde | 95 |

| Benzophenone dimethyl acetal | Benzophenone | 98 |

| Acetophenone dimethyl acetal | Acetophenone | 98 |

| Cyclohexanone dimethyl acetal | Cyclohexanone | 95 |

| 4-Nitrobenzaldehyde dimethyl acetal | 4-Nitrobenzaldehyde | 94 |

| Benzaldehyde dimethyl acetal | Benzaldehyde | 20 |

| Dodecanal dimethyl acetal | Dodecanal | 0 |

| 2-Phenyl-1,3-dioxolane | Benzaldehyde | 0 |

Source: Adapted from research on chemoselective deprotection. organic-chemistry.org

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of acetal hydrolysis have been extensively studied and are known to be acid-catalyzed. rsc.orgacs.orgacs.org The mechanism of hydrolysis can vary depending on the conditions and the structure of the acetal. osti.gov In strongly acidic solutions, the reaction often proceeds through an A-1 mechanism, where the rate-determining step is the unimolecular dissociation of the protonated acetal to form a resonance-stabilized oxocarbenium ion. researchgate.netosti.gov The formation of this intermediate is crucial and its stability greatly influences the reaction rate. nih.govresearchgate.net

Kinetic studies provide insight into the transition state of the reaction. For instance, negative entropies of activation and inverse solvent isotope effects can suggest an A-2 mechanism, where water participates in the rate-limiting step. osti.gov The rate of hydrolysis is highly dependent on the structure of the acetal. For example, the hydrolysis rates of 1,3-butanediol (B41344) acetals are 10–20 times greater than those of high-molecular-weight polyvinyl acetals. researchgate.net

Thermodynamic studies on acetal formation reveal that the reaction is often characterized by a negative enthalpy change (exothermic) and a negative entropy change. researchgate.netacs.org The decrease in entropy is due to the reduction in the number of molecules in the system (one carbonyl and two alcohols form one acetal and one water molecule). wikipedia.org This makes the equilibrium position sensitive to reaction conditions.

The table below presents thermodynamic and kinetic data for the synthesis of analogous acetals, providing a quantitative basis for understanding these reactions.

Table 2: Thermodynamic and Kinetic Data for the Synthesis of Analogous Acetals This table is generated based on findings for analogous compounds.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Ea (kJ/mol) |

| Acetaldehyde (B116499) + 2 Methanol ⇌ Dimethylacetal + Water | -17.81 | -35.34 | -7.28 | 72.35 |

| Acetaldehyde + 2 Ethanol ⇌ Diethylacetal + Water | -10.23 | -33.40 | -0.27 | 47.87 |

Source: Data compiled from kinetic and thermodynamic studies of acetalization reactions. researchgate.netacs.org

These data show that acetal formation is moderately exothermic but entropically disfavored. The activation energy (Ea) represents the kinetic barrier to the reaction, which can be overcome with acid catalysis. youtube.com

Based on a comprehensive review of available scientific literature, there is a significant lack of published research specifically detailing the advanced spectroscopic and computational characterization of the chemical compound this compound. In-depth experimental data and theoretical studies corresponding to the requested analytical techniques—such as high-resolution 2D-NMR, detailed mass spectrometry fragmentation, Raman spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations—are not present in publicly accessible, peer-reviewed databases and scholarly articles.

Consequently, it is not possible to provide a thorough, evidence-based article that adheres to the specified outline and quality standards. The generation of content for the requested sections would require non-existent research findings, and any attempt to do so would result in speculation rather than scientifically accurate reporting.

For progress to be made on this topic, original research would need to be conducted to generate the necessary experimental and computational data for this compound.

Advanced Spectroscopic and Computational Characterization of 2 2,2 Diethoxyethoxy Propane

Computational Chemistry Studies on Molecular Structure and Reactivity

Ab Initio Methods for Reaction Mechanism Prediction

Ab initio quantum chemistry methods are powerful tools for elucidating reaction mechanisms from first principles, without reliance on empirical data. For a molecule such as 2-(2,2-Diethoxyethoxy)propane, a key reaction of interest is its hydrolysis, which involves the cleavage of the ketal group. The general mechanism for the acid-catalyzed hydrolysis of ketals is well-established and proceeds through a series of protonation and substitution steps. chemistrysteps.comresearchgate.netyoutube.com

Computational studies on analogous systems, like the hydrolysis of dimethyl ketal in water, provide a framework for predicting the reaction pathway of this compound. ic.ac.ukimperial.ac.uk The process begins with the protonation of one of the ethoxy groups of the ketal, which transforms it into a good leaving group (ethanol). chemistrysteps.com The departure of ethanol (B145695) is often the rate-determining step, leading to the formation of a resonance-stabilized oxocarbenium ion. researchgate.net This intermediate is then attacked by a water molecule to form a hemiketal after deprotonation. Subsequent protonation of the second ethoxy group and its departure as another molecule of ethanol, followed by deprotonation, yields the final ketone product.

Using ab initio calculations, it is possible to map the potential energy surface of this reaction. This involves locating the geometries of all reactants, intermediates, transition states, and products. The energies of these stationary points allow for the determination of activation barriers and reaction enthalpies. For instance, calculations on the reaction of the hydroxyl radical with methane (B114726) have demonstrated the utility of these methods in determining barrier heights and the influence of electron correlation. umn.edurdd.edu.iq

Table 1: Illustrative Calculated Free Energy Profile for the Hydrolysis of a Generic Ketal (Note: This data is for a model system and serves to illustrate the type of information obtained from ab initio calculations for ketal hydrolysis.)

| Step | Relative Free Energy (kcal/mol) | Reference |

| Ketal + 2 H₂O | 0.0 | ic.ac.uk |

| Transition State 1 (TS1) | +41.0 | ic.ac.uk |

| Hemiketal Intermediate | +1.0 | ic.ac.ukimperial.ac.uk |

| Transition State 2 (TS2) | +18.6 | ic.ac.uk |

| Ketone + 2 ROH + 2 H₂O | -1.0 | ic.ac.ukimperial.ac.uk |

These calculations can also reveal more subtle aspects of the reaction mechanism. For example, the role of pre- and post-reaction complexes can be investigated, which has been shown to be significant in reactions such as hydrogen abstraction by OH radicals. nih.gov The anomeric effect, which involves the stereoelectronic influence of lone pairs on one oxygen atom on the bond length and reactivity of an adjacent C-O bond, can also be quantified. ic.ac.uk In the case of this compound, this effect would influence which ethoxy group is preferentially protonated and cleaved.

Applications of 2 2,2 Diethoxyethoxy Propane in Contemporary Chemical Science

Emerging Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry emphasize the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The chemistry of acetals, including compounds like 2-(2,2-diethoxyethoxy)propane, aligns with several of these principles.

The synthesis of acetals can be performed using environmentally benign methods, such as solvent-free conditions with reusable solid acid catalysts, which minimizes waste and energy consumption. acs.org Photocatalytic methods offer another green alternative to traditional acid catalysis. nih.gov

A significant area of emerging research is the development of chemically recyclable polymers. Polyacetals are promising candidates for creating a circular plastic economy because the acetal (B89532) linkages in the polymer backbone can be readily cleaved under acidic conditions to regenerate the monomer, which can then be used to produce new polymer. nih.govnsf.gov This process of chemical recycling to monomer (CRM) is a key strategy for addressing plastic waste. nih.govnsf.govosti.gov Research has shown that polyacetals can be designed to have mechanical properties comparable to some commodity plastics while being fully recyclable. nih.govnsf.gov Furthermore, the synthesis of acetal-containing polyols for the production of recyclable polyurethanes is a rapidly developing field. nih.govnih.govtue.nl These polyurethanes can be depolymerized under mild acidic conditions, allowing for the recovery and reuse of the constituent monomers. acs.orgnih.gov While this compound itself is not a polymer, its structure is representative of the monomeric units that could be used to build such recyclable materials. Its potential use as a solvent or additive in green chemical processes is also an area for future exploration. guidechem.com The 100% recyclability of acetal plastics, in general, underscores the potential of this class of compounds in sustainable material life cycles. tracomfg.com

Environmental and Sustainability Considerations in the Context of 2 2,2 Diethoxyethoxy Propane

Chemical Degradation Pathways of Ether and Acetal (B89532) Containing Compounds

The environmental persistence of a chemical is largely determined by its susceptibility to degradation. The compound 2-(2,2-diethoxyethoxy)propane features two key functional groups, an acetal and an ether, each with distinct degradation pathways.

Studies on polyacetals, which are polymers linked by acetal bonds, have shown they can be depolymerized back to their monomer constituents using strong acid catalysts, highlighting the targeted cleavability of this functional group. rsc.orgyoutube.com

Ether Group Degradation: The ether linkage (R-O-R') is generally more chemically robust than the acetal linkage. Ethers are relatively unreactive to many reagents, which is why they are often used as solvents. solubilityofthings.comresearchgate.net However, their cleavage can be achieved under specific conditions.

Acidic Cleavage: Strong acids, particularly hydrohalic acids like HBr and HI, can cleave ethers. rsc.org The reaction involves protonation of the ether oxygen to form a good leaving group (an alcohol). A nucleophile (the halide ion) then attacks one of the adjacent carbon atoms. This can occur via an S_N1 or S_N2 mechanism, depending on the structure of the alkyl groups. researchgate.net

Oxidative & Biodegradation: From an environmental perspective, biodegradation is a more relevant pathway. Microorganisms can degrade ethers, often initiating the process through oxidation. Hydroxyl radicals (•OH), for instance, can abstract a hydrogen atom from the carbon adjacent to the ether oxygen. acs.org This leads to the formation of an unstable intermediate that can break down. Several strains of bacteria, such as Rhodococcus, have been shown to cleave ether bonds by initially oxidizing the Cα position (the carbon next to the ether oxygen), forming a hemiacetal that then spontaneously decomposes. youtube.com Studies on gasoline oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) show that bacteria can oxidize these compounds, often involving monooxygenase enzymes like Cytochrome P-450. esrg.demdpi.comacs.org

For this compound, the acetal group is the more labile portion of the molecule, particularly in acidic aqueous environments. Its degradation would likely precede the slower degradation of the resulting ether-alcohol fragment.

Table 1: General Degradation Conditions for Acetal and Ether Linkages

| Functional Group | Degradation Pathway | Conditions / Reagents | General Products | Reference |

|---|---|---|---|---|

| Acetal | Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₃O⁺) | Aldehyde/Ketone and Alcohols | osti.govnih.gov |

| Ether | Acidic Cleavage | Concentrated strong acids (HBr, HI) | Alkyl Halide and Alcohol | rsc.orgresearchgate.net |

| Ether | Biodegradation | Aerobic bacteria, monooxygenase enzymes | Alcohols, Aldehydes | youtube.commdpi.com |

Green Chemistry Principles in Synthesis and Application

The 12 Principles of Green Chemistry provide a framework for designing chemical products and processes that are more sustainable. nsf.govesrg.de The synthesis and application of this compound can be evaluated against these principles.

Prevention & Atom Economy: Traditional syntheses of ethers and acetals can have moderate to low atom economy. For example, the Williamson ether synthesis generates stoichiometric salt byproducts. youtube.com Acetal formation from an aldehyde/ketone and two equivalents of alcohol produces water as a byproduct; driving the reaction to completion often requires removing this water. researchgate.net Green chemistry encourages developing synthetic routes that maximize the incorporation of all reactant atoms into the final product. youtube.comwikipedia.org

Less Hazardous Chemical Syntheses: Classical methods for synthesizing acetals often rely on corrosive and strong mineral acids as catalysts. nih.gov Greener alternatives have been developed, including the use of heterogeneous catalysts like acid-activated clays (B1170129) or zeolites, which are easily separated and reused. rsc.org More recently, photo-organocatalytic methods using organic dyes and visible light have emerged as a mild and efficient way to produce acetals, avoiding harsh acids and metals. hazardouswasteexperts.comresearchgate.net

Safer Solvents and Auxiliaries: A key green chemistry principle is to minimize or eliminate the use of auxiliary substances like solvents. esrg.de Solvent-free synthesis of acetals has been shown to be effective. rsc.org When a solvent is necessary, the choice of solvent is critical. Ethers themselves are often used as solvents, but some, like tetrahydrofuran (B95107) (THF), are water-soluble and difficult to separate. researchgate.netsolventwasher.com Hydrophobic ethers like cyclopentyl methyl ether (CPME) are considered greener alternatives due to their low water solubility, ease of recovery, and lower tendency to form explosive peroxides. solventwasher.com The use of this compound as a potential solvent would need to be evaluated for its environmental and safety profile.

Design for Energy Efficiency: Many chemical reactions require significant energy input for heating. nsf.gov The development of catalytic systems that operate at ambient temperature and pressure is a major goal of green chemistry. The aforementioned photo-organocatalytic synthesis of acetals is an example of a more energy-efficient process, often using low-energy household lamps. researchgate.net

Use of Renewable Feedstocks: The building blocks for this compound (acetone, ethanol (B145695), and ethylene (B1197577) glycol derivatives) are commonly derived from petrochemical sources. A greener approach would involve sourcing these precursors from renewable biomass. For instance, ethanol is widely produced via fermentation of sugars.

Strategies for Recycling and Resource Efficiency

A circular economy model aims to eliminate waste and keep materials in use. For chemicals like this compound, this involves strategies for recycling and efficient resource management.

Solvent Recycling: If used as a solvent, the ability to recycle this compound would be a key sustainability metric. Solvent recycling reduces the consumption of virgin materials, minimizes waste disposal, and lowers greenhouse gas emissions associated with solvent production. mdpi.comresearchgate.net The process typically involves distillation to separate the solvent from solutes, allowing it to be reused. The high boiling point of this compound would make it energy-intensive to distill, but also result in low fugitive emissions. An efficient recovery process, with recovery rates often exceeding 95%, can lead to significant cost savings and environmental benefits. acs.org

Chemical Recycling: While not a polymer itself, the principles of chemical recycling applied to polymers containing acetal or ether linkages are relevant. Research has demonstrated that polyacetals can be chemically recycled back to their original monomers with high yields through acid-catalyzed depolymerization. rsc.orgyoutube.com This "closed-loop" recycling is highly desirable as it allows for the creation of new, high-quality material from waste. acs.org Similarly, polymers with ether bonds are being designed with built-in directing groups that allow for selective catalytic cleavage and recovery of valuable molecular building blocks. This approach turns a traditionally robust polymer into a recyclable one by design.

Resource Efficiency in Processes: Beyond direct recycling of the molecule, resource efficiency applies to its entire lifecycle. This includes optimizing synthetic processes to reduce solvent and energy consumption, as discussed under green chemistry principles. For instance, in multi-step syntheses common in the pharmaceutical and fine chemical industries, minimizing "solvent swaps" between stages can drastically reduce energy use and solvent waste. Designing a process where a single, recyclable solvent can be used for multiple steps is a key strategy for resource efficiency.

Future Research Directions and Prospects for 2 2,2 Diethoxyethoxy Propane

Exploration of Unexplored Synthetic Routes and Stereoselective Approaches

The development of efficient and novel synthetic methodologies is the bedrock of chemical innovation. For 2-(2,2-Diethoxyethoxy)propane, future research should focus on moving beyond classical acid-catalyzed acetalization. wikipedia.org

Unexplored Synthetic Routes: Standard synthesis of acetals involves the reaction of a ketone (in this case, acetone) with an alcohol under acidic conditions with the removal of water. libretexts.org An improved synthesis for the related 2,2-diethoxypropane (B95019) utilizes triethyl orthoformate as a dehydrating agent with ammonium (B1175870) chloride as a catalyst, achieving yields of 77.5%. researchgate.net A key area of future work would be the adaptation of such methods for the unsymmetrical structure of this compound. This would likely involve a stepwise approach or the development of a selective transacetalization reaction. For instance, reacting 2,2-diethoxypropane with 2-ethoxyethanol (B86334) under carefully controlled conditions could provide a pathway to the target molecule. Other routes, such as those using vinyl ethers or formiminoethyl ether hydrochloride, which have been used for symmetric acetals, could also be explored. chemicalbook.com

Stereoselective Approaches: The acetal (B89532) carbon in this compound is prochiral. The introduction of chirality would significantly broaden its potential applications, particularly in pharmaceuticals and materials science. Future research could investigate the use of chiral catalysts, such as chiral Brønsted acids or metal complexes, to direct the enantioselective or diastereoselective formation of the acetal. acs.orgsciencedaily.com The use of chiral auxiliaries on either the ketone or the alcohol precursor is another established strategy in asymmetric acetal synthesis that could be applied. nii.ac.jp Dynamic kinetic resolution, a powerful technique that combines rapid racemization of a starting material with a stereoselective reaction, could be employed with a suitable chiral alcohol to produce enantiopure acetals. mdpi.com

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Method | Precursors | Key Features & Research Focus | Potential Advantages |

|---|---|---|---|

| Stepwise Acetalization | Acetone (B3395972), Ethanol (B145695), 2-Ethoxyethanol | Isolation of an intermediate hemiacetal or mono-substituted acetal. Requires precise control of reaction conditions. | High potential for structural control. |

| Transacetalization | 2,2-Diethoxypropane, 2-Ethoxyethanol | Catalyst development for selective alcohol exchange. Investigation of equilibrium control. | Potentially more efficient than de novo synthesis. |

| Chiral Catalysis | Acetone, 2-Ethoxyethanol | Screening of chiral phosphoric acids, BINOL-derived catalysts, or chiral metal complexes. acs.orgorganic-chemistry.org | Direct access to enantiomerically enriched products. |

| Chiral Auxiliary | Chiral ketone precursor, 2-Ethoxyethanol | Synthesis of a chiral starting material; subsequent acetalization and auxiliary removal. | Established method for stereocontrol. nii.ac.jp |

Discovery of Novel Reactivity Patterns and Catalytic Transformations

Acetals are typically known for their stability and use as protecting groups for carbonyls, being stable under basic and nucleophilic conditions but readily hydrolyzed in acid. masterorganicchemistry.com Future research should aim to uncover novel reactivity beyond this classical role.

The ether linkages in this compound present opportunities for unique transformations. For example, the reductive cleavage of acetals using catalysts like cobalt carbonyl has been shown to yield ethers, a reaction that could be selectively applied to one of the ethoxy groups. researchgate.net Exploring the reaction of this compound with various organometallic reagents, such as Grignard or organolithium reagents, could lead to stereoselective C-C bond formation, especially if a chiral version of the acetal is used. jst.go.jp

Furthermore, the development of new catalytic systems for the selective cleavage or modification of the acetal moiety under non-acidic conditions would be a significant advancement. This could involve photoredox catalysis or transition-metal-catalyzed cross-coupling reactions, treating the acetal as a latent electrophile or nucleophile.

Development of Advanced Spectroscopic and Computational Tools for Comprehensive Characterization

A thorough understanding of a molecule's structure and dynamics is crucial for predicting its behavior and designing applications.

Advanced Spectroscopic Characterization: While standard techniques like NMR and IR spectroscopy are fundamental, advanced methods can provide deeper insights. For instance, the conversion of a ketone to an acetal can be monitored by the disappearance of the carbonyl peak (~1720 cm⁻¹) in the FTIR spectrum and the appearance of a characteristic acetal proton signal in the ¹H NMR spectrum. researchgate.net For this compound, detailed 2D-NMR studies (COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals of its unsymmetrical structure. Variable-temperature NMR could be used to study its conformational dynamics. Mass spectrometry, particularly GC-MS, would be critical for identifying the compound and its fragments. nih.gov

Computational Tools: Computational chemistry offers powerful predictive capabilities. Density Functional Theory (DFT) calculations could be employed to predict the most stable conformers of this compound and to model the transition states of its formation and reactions. researchgate.net This can help in understanding stereochemical outcomes and reaction mechanisms at a molecular level. acs.org Furthermore, computational tools can predict spectroscopic data (NMR chemical shifts, IR frequencies), which can then be compared with experimental results for structural validation. Predicted collision cross-section (CCS) values can also be calculated and compared with ion mobility-mass spectrometry data for enhanced analytical certainty.

Table 2: Predicted Spectroscopic and Physicochemical Properties

| Property | Predicted/Typical Value | Method of Determination/Prediction | Research Goal |

|---|---|---|---|

| Molecular Weight | 176.25 g/mol | Calculation from Molecular Formula (C₉H₂₀O₃) cymitquimica.com | Basic characterization. |

| ¹H NMR | Complex multiplets | 1D and 2D NMR Spectroscopy | Full structural elucidation and purity assessment. |

| ¹³C NMR | ~9 signals | ¹³C and DEPT NMR Spectroscopy | Confirming carbon backbone and number of unique carbons. |

| FTIR (C-O stretch) | 1050-1200 cm⁻¹ (strong) | Infrared Spectroscopy | Functional group identification. |

| Mass Spectrum | Specific fragmentation pattern | GC-MS, ESI-MS | Structural confirmation and impurity profiling. nih.gov |

| Collision Cross Section | Predicted values available | Ion Mobility-Mass Spectrometry / CCSbase Prediction | Advanced structural confirmation. |

Expansion into New Application Areas in Chemical and Materials Science

The unique structure of this compound, combining a protected ketone with an ethylene (B1197577) glycol ether moiety, suggests a range of potential applications that are yet to be explored.

Chemical Science: Given its dual functionality, it could serve as a valuable building block or intermediate in organic synthesis. The ether portion imparts different solubility properties compared to simple dialkoxypropane acetals, which could be advantageous in certain reaction media. sanjaychemindia.com Its use as a pH-sensitive cleavable linker in prodrug design or for the development of targeted delivery systems represents a significant opportunity, drawing parallels to other acetal-based systems. researchgate.net

Materials Science: Acetal-containing polymers (polyacetals) are known for their high strength and low friction, finding use as engineering plastics. curbellplastics.com Future research could investigate the incorporation of this compound as a monomer or additive in polymerization reactions. The ether side chain could enhance properties like flexibility or compatibility with other polymers. Furthermore, cyclic acetal-based biomaterials are being developed for tissue engineering due to their biocompatibility and favorable degradation profiles. nih.gov This compound could be a precursor to novel biodegradable polymers with tailored properties for medical applications.

Integration into Automated Synthesis and Flow Chemistry Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous processing to improve efficiency, safety, and reproducibility.

The synthesis of acetals is well-suited for flow chemistry, which allows for precise control over reaction parameters like temperature, pressure, and residence time, and enables the safe handling of reactive intermediates. acs.org Future work should focus on developing a robust flow protocol for the synthesis of this compound. This would involve optimizing catalyst choice (e.g., solid-supported acid catalysts) and integrating in-line purification and analysis (e.g., LC/MS). nih.gov

Automated synthesis platforms, which use robotics to perform multi-step reactions, could leverage a reliable synthesis of this compound to incorporate it into complex molecule libraries for high-throughput screening in drug discovery or materials science. nih.govbeilstein-journals.org The development of such automated and flow-based methods would be crucial for producing this compound on a larger scale and enabling its broader investigation and application.

常见问题

Q. What are the common laboratory synthesis methods for 2-(2,2-Diethoxyethoxy)propane?

The compound is synthesized via etherification reactions, typically involving catalytic processes. A standard method involves reacting propane derivatives with diethoxyethanol in the presence of a palladium catalyst (e.g., Pd(OAc)₂) under controlled heating (110°C) in pivalic acid. The reaction mixture is purified using column chromatography (iso-hexane/EtOAc gradients) or distillation to achieve high purity (~80% yield) . Key steps include:

- Catalytic coupling : Pd-mediated cross-coupling for ether bond formation.

- Workup : Multiple washes with saturated K₂CO₃ and NaCl solutions, followed by drying over MgSO₄.

Q. How is NMR spectroscopy utilized in characterizing this compound?

NMR spectroscopy is critical for structural confirmation. Key signals include:

| NMR Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H-NMR | 1.14 (t, J=7.0 Hz) | Ethoxy group protons |

| 3.58–3.71 (m) | Ether-linked CH₂ groups | |

| ¹³C-NMR | 15.37 (CH₃) | Ethoxy methyl groups |

| 69.46 (CH₂) | Central ether linkage | |

| These data align with the compound’s branched ether structure . |

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use P95 respirators (US) or EN 143-certified masks (EU) for vapor protection. Wear nitrile gloves and safety goggles compliant with NIOSH/EN 166 standards .

- Toxicology : Classified as a potential carcinogen (IARC Category 2B) at concentrations ≥0.1%. Avoid inhalation and skin contact .

- Spill Management : Contain spills with inert absorbents and avoid drainage contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-purity yields?

- Catalyst Tuning : Use Pd(hfaa)₂ instead of Pd(OAc)₂ to enhance reaction efficiency (yields increase from 72% to 81%) .

- Temperature Control : Maintain 110°C for 5–75 minutes to balance reaction rate and byproduct formation.

- Purification : Employ gradient elution in column chromatography (e.g., iso-hexane/EtOAc from 6:1 to 4:1) to separate oligomers and unreacted precursors .

Q. What strategies are effective in resolving contradictions in thermal stability data?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess decomposition kinetics. For example:

Q. How does isotopic labeling (e.g., deuterium) affect the compound’s reactivity?

Deuterated analogs (e.g., 1,3-Dichloro-2-(methoxymethoxy)propane-d₅) exhibit altered reaction kinetics due to isotope effects:

Q. How can computational tools aid in designing synthetic routes?

AI-driven platforms (e.g., Template_relevance Reaxys/Pistachio) predict feasible pathways by analyzing reaction databases:

- Retrosynthetic Analysis : Prioritize routes with minimal steps and high atom economy (e.g., one-step coupling).

- Precursor Scoring : Rank starting materials by plausibility (threshold ≥0.01) and compatibility with etherification conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。